An In-depth Technical Guide to 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential biological evaluation. We will explore its chemical architecture, predicted physicochemical and spectroscopic properties, a proposed synthetic route based on the Gould-Jacobs reaction, and its potential as a scaffold in drug discovery, particularly in the antimicrobial and anticancer arenas.
Introduction: The Promise of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic motif in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3] This is due to the unique electronic properties of the fused pyridine rings and their ability to interact with various biological targets. The introduction of a nitro group and a cyano moiety, as in 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile, is anticipated to further modulate its biological profile, making it a compelling candidate for further investigation.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile is characterized by a fused 1,8-naphthyridine ring system with a hydroxyl group at position 4, a nitro group at position 6, and a nitrile group at position 3. The presence of these functional groups is expected to significantly influence its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile
| Property | Value | Source |
| CAS Number | 690223-99-5 | [4] |
| Molecular Formula | C₉H₄N₄O₃ | [4] |
| Molecular Weight | 216.15 g/mol | [4] |
| Predicted LogP | 1.2 (estimation) | |
| Predicted pKa | ~6-7 (hydroxyl group, acidic) | |
| Appearance | Likely a yellow or orange solid |
Proposed Synthesis: A Gould-Jacobs Approach
A plausible and efficient synthetic route to 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile is through a modified Gould-Jacobs reaction.[5][6][7] This well-established method for the synthesis of 4-hydroxyquinolines and related heterocycles involves the condensation of an aniline derivative with a β-keto ester or a similar three-carbon electrophile, followed by a thermal cyclization.
The proposed synthesis would commence with the commercially available 2-amino-5-nitropyridine as the starting material.[8][9][10][11] This would be followed by a condensation reaction with a suitable three-carbon component, such as ethyl 2-cyano-3-ethoxyacrylate, to form an intermediate. The final step would be a high-temperature intramolecular cyclization to yield the desired 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile.
Caption: Proposed synthetic workflow for 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile.
Experimental Protocol: A Guideline
-
Condensation: In a round-bottom flask, combine equimolar amounts of 2-amino-5-nitropyridine and ethyl 2-cyano-3-ethoxyacrylate in a high-boiling point solvent such as diphenyl ether or Dowtherm A. Heat the mixture at 130-150°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: After the initial condensation is complete, raise the temperature of the reaction mixture to 240-260°C and maintain for 1-2 hours to effect the intramolecular cyclization.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. The crude product can be collected by filtration and washed with a suitable organic solvent like ethanol or diethyl ether. Further purification can be achieved by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or by column chromatography on silica gel.
Spectroscopic Characterization: Predicted Data
Table 2: Predicted Spectroscopic Data for 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the naphthyridine ring are expected to appear as doublets and singlets in the range of δ 7.5-9.5 ppm. The hydroxyl proton may appear as a broad singlet at higher chemical shifts, depending on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons are predicted to resonate in the region of δ 110-160 ppm. The carbon of the nitrile group (C≡N) is expected around δ 115-120 ppm, and the carbonyl-like carbon at position 4 (in its keto tautomer) would be significantly downfield.[17][18][19][20][21] |
| IR (cm⁻¹) | - O-H stretch: Broad band around 3200-3500 cm⁻¹.- C≡N stretch: Sharp, medium intensity band around 2220-2240 cm⁻¹.- C=O stretch (keto tautomer): Strong band around 1650-1680 cm⁻¹.- NO₂ stretches: Two strong bands, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1340-1360 cm⁻¹.[22][23][24][25] |
| Mass Spec (MS) | The molecular ion peak (M+) would be expected at m/z 216. Common fragmentation patterns may include the loss of NO₂, CO, and HCN.[26][27][28] |
Potential Biological Activity and Applications in Drug Discovery
The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents.[1][29][30] The presence of the nitro group in 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile is particularly noteworthy, as many nitroaromatic compounds exhibit potent biological activities.
-
Antimicrobial Potential: Many 1,8-naphthyridine derivatives, including the well-known nalidixic acid, are potent antibacterial agents.[30] The nitro group can be bioreduced in hypoxic environments, a characteristic of many bacterial infections, to form reactive nitrogen species that can damage cellular components. This suggests that the title compound could be a promising candidate for the development of new antimicrobial agents.
-
Anticancer Activity: The 1,8-naphthyridine core has been incorporated into numerous anticancer agents.[3][29] These compounds can exert their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and modulation of cell signaling pathways. The planar nature of the naphthyridine ring system facilitates its interaction with DNA.
Caption: Potential therapeutic applications of 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile.
Conclusion and Future Directions
4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile represents a molecule of high interest for medicinal chemists and drug discovery professionals. Based on established synthetic methodologies and the known bioactivities of related compounds, it holds significant promise as a scaffold for the development of novel therapeutic agents.
Future research should focus on the following areas:
-
Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques to confirm its structure and purity.
-
Biological Evaluation: The compound should be screened against a panel of bacterial and cancer cell lines to determine its antimicrobial and cytotoxic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at various positions of the naphthyridine ring will be crucial for optimizing its biological activity and understanding its mechanism of action.
This in-depth guide provides a solid foundation for initiating research into this promising heterocyclic compound, paving the way for the potential discovery of new and effective therapeutic agents.
References
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013). International Journal of ChemTech Research, 5(4), 1831-1837.
- Allen, C. F. H., & Thirtle, J. R. (1946). 2,3-Diaminopyridine. Organic Syntheses, 26, 16.
- Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
- Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
- The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
-
Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]
- Jain, A. K., & Sharma, S. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(3), 159–175.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.
- 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2020). Current Drug Therapy, 15(5), 409-428.
- Biological Activity of Naturally Derived Naphthyridines. (2020). Molecules, 25(20), 4733.
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021).
- Infrared (IR) Spectroscopy. (n.d.). University of Colorado Boulder.
- Gould-Jacobs Reaction. (n.d.). Name Reactions in Organic Synthesis.
-
Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[8][13]naphthyridine-3-carbonitriles. Tetrahedron Letters, 128, 154789.
- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0326051). NP-MRD.
- 4-HYDROXY-6-NITRO-1,8-NAPHTHYRIDINE-3-CARBONITRILE. Thsci | Tetrahedron.
- Gould-Jacobs Reaction. (n.d.). Organic Syntheses.
- Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis. (2025). BenchChem.
- Al-Hamdani, A. A. S., & Al-Zuhairi, A. J. (2021). Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. Journal of Physics: Conference Series, 1999(1), 012046.
- Synthesis and Spectroscopic Characterization of 1,8- Naphthalimide Derived “Super” Photoacids. (n.d.).
- 1,8-Naphthyridine(254-60-4) 13C NMR spectrum. ChemicalBook.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PMC.
- Narender, A., Laxminarayana, E., & Thirumala Chary, M. (2009). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. Journal of the Chilean Chemical Society, 54(4), 473-475.
- Syntheses and Spectra of Naphthyridines. (n.d.). Library and Archives Canada.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Biotage.
- Singh, P., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 064-070.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Molecules, 22(12), 2154.
- Micellar effects and analytical applications of nitro substitution in 4-Nitro-N-alkyl-1,8-naphthalimide by cysteine derivatives. (2020). Scientific Reports, 10(1), 15159.
- Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- UCSD Comput
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. Select Science.
- A guide to 13C NMR chemical shift values. Compound Interest.
- Electronic spectra of 4-hydroxy-1,5-naphthyridine. (1975). Analytical Chemistry, 47(13), 2286–2288.
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
- (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2351.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Analytical Methods. RSC Publishing.
- Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. (2015).
- Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. (2012).
- Mass spectrometry analysis of nucleotides/nucleosides. (n.d.). UCLA.
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 690223-99-5 | 4-HYDROXY-6-NITRO-1,8-NAPHTHYRIDINE-3-CARBONITRILE | Tetrahedron [thsci.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. oaji.net [oaji.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. worldscientific.com [worldscientific.com]
- 14. 3-Nitro-1,6-naphthyridine|CAS 13221-70-0 [benchchem.com]
- 15. 1,8-Naphthyridine(254-60-4) 13C NMR spectrum [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
- 17. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0326051) [np-mrd.org]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. compoundchem.com [compoundchem.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. epfl.ch [epfl.ch]
- 22. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 24. Micellar effects and analytical applications of nitro substitution in 4-Nitro-N-alkyl-1,8-naphthalimide by cysteine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. UCSD Computational Mass Spectrometry Website [gnps.ucsd.edu]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. Mass spectrometry analysis of nucleotides/nucleosides | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
